molecular formula C5H5N B045745 Pyridine-15N CAS No. 34322-45-7

Pyridine-15N

Cat. No.: B045745
CAS No.: 34322-45-7
M. Wt: 80.09 g/mol
InChI Key: JUJWROOIHBZHMG-PTQBSOBMSA-N
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Description

Pyridine-15N is a nitrogen-15 labeled derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-15N can be synthesized through several methods. One common approach involves the incorporation of nitrogen-15 into the pyridine ring via ring-opening to NTf-Zincke imines, followed by ring-closure with commercially available nitrogen-15 ammonium chloride salts . This method is effective for a range of substituted pyridines and provides high nitrogen-15 incorporation rates.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxide.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    NMR Spectroscopy: The nitrogen-15 isotope provides enhanced sensitivity and resolution in NMR studies, making it valuable for structural elucidation of organic compounds.

    Mass Spectrometry: this compound is used as an internal standard in mass spectrometry for accurate quantification and analysis of compounds.

    Biological Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.

    Pharmaceutical Research: this compound is employed in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.

Comparison with Similar Compounds

    Pyridine: The non-labeled version of Pyridine-15N.

    Pyridine-d5: A deuterium-labeled derivative of pyridine.

    Aniline-15N: A nitrogen-15 labeled derivative of aniline.

Uniqueness: this compound is unique due to its nitrogen-15 labeling, which provides specific advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled compounds, this compound offers enhanced sensitivity and resolution in analytical techniques, making it a valuable tool in scientific research.

Properties

IUPAC Name

(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480016
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-45-7
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34322-45-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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